molecular formula C10H11F B13653193 2-Cyclopropyl-4-fluoro-1-methylbenzene

2-Cyclopropyl-4-fluoro-1-methylbenzene

Cat. No.: B13653193
M. Wt: 150.19 g/mol
InChI Key: LBYYWDQTIORCKW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluoro-1-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a cyclopropyl group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 1-position.

Safety and Handling:
The compound exhibits significant hazards, as indicated by its precautionary (P) and hazard (H) codes:

  • Flammability: Highly flammable liquid and vapor (H225) .
  • Toxicity: Harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Environmental Impact: Toxic to aquatic life with long-lasting effects (H410) .

Safety protocols mandate strict storage in cool, dry, ventilated areas, away from ignition sources, and the use of personal protective equipment (PPE) to mitigate exposure risks .

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-1-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

LBYYWDQTIORCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CC2

Origin of Product

United States

Preparation Methods

Direct Cyclopropylation of Fluorotoluene Derivatives

One common strategy involves the selective introduction of the cyclopropyl group onto a fluorotoluene scaffold. This can be achieved by nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions starting from appropriately substituted fluoroaromatic precursors.

  • Aromatic Substitution with Cyclopropylamine : According to EP0430847A1, selective substitution reactions of fluoronitrobenzenes with cyclopropylamine yield N-cyclopropyl-4-fluoroanilines, which can be further transformed into corresponding cyclopropyl-fluorobenzenes by reduction and hydrolysis steps. Though this patent focuses on anilines, the methodology illustrates the feasibility of cyclopropyl introduction on fluorinated aromatic rings, which can be adapted for methylbenzene derivatives.

Reduction of Cyclopropyl-Substituted Esters and Ketones

Another synthetic approach involves reduction of cyclopropyl-substituted aromatic esters or ketones to the corresponding methyl derivatives.

  • Reduction of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate : CN101747265A and CN103483252A disclose methods for preparing cyclopropyl-fluorophenyl quinoline derivatives by ring closure and subsequent reduction steps. The reduction uses reagents such as magnesium chloride-potassium borohydride (MgCl2-KBH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) with dehydrated alcohol and hydrochloric acid to reduce ester carbonyl groups to alcohols. Although these methods target quinoline derivatives, the reduction chemistry is applicable to cyclopropyl-fluoroaromatic esters, which can be precursors to 2-cyclopropyl-4-fluoro-1-methylbenzene after further transformations.

  • Sodium Borohydride Reduction in THF : The method involves preparing a solution of sodium borohydride in dehydrated alcohol and THF, followed by dropwise addition of the cyclopropyl-fluorophenyl ester in toluene, reflux, and acid quenching to yield the reduced alcohol with high purity (>98%) and yield (>96%).

Summary Table of Preparation Methods

Method No. Starting Material(s) Reagents and Conditions Product Yield (%) Purity (%) Notes References
1 4-Chloro-2,5-difluoronitrobenzene Cyclopropylamine in DMSO, Na2CO3, heat ~79.8 (crude) Not stated Selective substitution of fluorine by cyclopropylamine; followed by piperazine addition
2 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (ester) NaBH4, dehydrated alcohol, THF, HCl, reflux >96 >98 Reduction of ester to alcohol; simple operation, low energy consumption
3 Nitrobenzene derivatives Reduction (various), acetylation, hydrolysis 76.7 - 88.1 Not stated Multi-step synthesis involving acetylation and reduction to amines, then hydrolysis

Detailed Reaction Conditions and Mechanistic Insights

Cyclopropylamine Substitution on Fluorinated Aromatics

  • The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the electron-deficient aromatic ring bearing fluorine is attacked by cyclopropylamine at the 2-position, displacing fluorine or chlorine substituents selectively.
  • Reaction temperature is controlled between 15°C and 30°C to prevent side reactions.
  • Sodium carbonate acts as a base to neutralize generated acids.
  • Subsequent treatment with piperazine or pyrrolidine introduces additional nitrogen functionalities if desired.
  • The crude product is isolated by extraction and crystallization, yielding a solid suitable for further transformations.

Reduction of Esters to Alcohols

  • Sodium borohydride is activated in dehydrated alcohol and THF under reflux to generate a reactive hydride species.
  • The ester substrate is added dropwise to control the reaction rate and prevent decomposition.
  • Hydrochloric acid is added after completion to quench the reaction and protonate the alkoxide intermediate.
  • The reaction is monitored by HPLC to ensure the ester starting material is reduced to less than 1% residual.
  • The product is isolated by standard work-up and purification, achieving high yield and purity.

Research Findings and Industrial Relevance

  • The methods described provide efficient synthetic routes to cyclopropyl-fluoroaromatic compounds with high selectivity and yields.
  • The reduction approach using NaBH4 in THF is especially noted for its operational simplicity, low energy consumption, and scalability, making it attractive for industrial synthesis.
  • The substitution reactions involving cyclopropylamine enable the introduction of cyclopropyl groups onto fluorinated aromatic rings under mild conditions, demonstrating versatility for further functionalization.
  • Purity levels exceeding 98% and yields above 90% are achievable, meeting stringent quality requirements for pharmaceutical intermediates and specialty chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding cyclopropyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-4-fluorobenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyclopropyl-4-fluoro-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of the cyclopropyl and fluorine groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules. The pathways involved may include the formation of intermediates such as arenium ions, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Primary Use Notable Hazards
2-Cyclopropyl-4-fluoro-1-methylbenzene Cyclopropyl, fluorine, methyl Not specified (discontinued) H225 (flammable), H302, H315, H410
Fluazolate Fluoro, trifluoromethyl, pyrazole Herbicide (controls grasses/weeds) Likely H317 (skin sensitization), H410
Bromopropylate Bromine, benzoyl ester Acaricide (mite control) H302 (harmful if swallowed), H411
Flamprop-isopropyl Chloro, fluoro, alanine ester Herbicide (wild oat suppression) H373 (organ damage with prolonged exposure)

Key Observations:

Structural Features: Cyclopropyl Group: Unique to 2-Cyclopropyl-4-fluoro-1-methylbenzene, this strained ring may enhance reactivity or metabolic stability compared to non-cyclic analogs like fluazolate or bromopropylate .

Hazard Profiles :

  • Flammability : 2-Cyclopropyl-4-fluoro-1-methylbenzene’s flammability (H225) contrasts with ester-containing analogs (e.g., bromopropylate), which are less volatile but pose higher aquatic toxicity risks (H411) .
  • Toxicity Mechanisms : While the target compound causes respiratory irritation (H335), flamprop-isopropyl’s alanine ester group may lead to organ damage (H373) via prolonged exposure .

Environmental Impact :

  • All compared compounds share aquatic toxicity risks (H410/H411), but 2-Cyclopropyl-4-fluoro-1-methylbenzene’s cyclopropyl group could complicate biodegradation pathways compared to simpler esters .

Table 2: Hazard Code Comparison

Hazard Code 2-Cyclopropyl-4-fluoro-1-methylbenzene Fluazolate (Inferred) Bromopropylate (Inferred)
H225 Yes No No
H302 Yes Likely Yes
H410 Yes Likely No (H411)
H315 Yes Likely Likely

Research Implications and Gaps

  • Reactivity Studies : The cyclopropyl group’s influence on ring-opening reactions or photostability remains unexplored compared to fluazolate’s pyrazole ring .
  • Toxicokinetics : Metabolic pathways (e.g., cytochrome P450 interactions) for fluorinated cyclopropane derivatives require further investigation.
  • Environmental Fate : Comparative studies on soil adsorption or hydrolysis rates between 2-Cyclopropyl-4-fluoro-1-methylbenzene and its ester-based analogs are needed.

Biological Activity

2-Cyclopropyl-4-fluoro-1-methylbenzene, also known as 2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide, is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and the implications for pharmaceutical development.

Chemical Structure and Properties

The molecular formula of 2-cyclopropyl-4-fluoro-1-methylbenzene is C12H14FNO, with a molecular weight of 207.24 g/mol. Its structure features a cyclopropyl group and a fluorinated phenyl moiety attached to a methylbenzene structure. This unique configuration contributes to its distinct chemical behavior and biological interactions.

Property Value
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural FeaturesCyclopropyl and Fluorophenyl groups

The biological activity of 2-cyclopropyl-4-fluoro-1-methylbenzene is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of various physiological pathways, which may result in therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which is crucial for its pharmacological properties.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that can affect cellular responses.

Biological Activity Findings

Research indicates that 2-cyclopropyl-4-fluoro-1-methylbenzene exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
  • Anticancer Activity : There are indications that it may have anticancer properties, particularly through its ability to inhibit cell proliferation in certain cancer cell lines.

Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of 2-cyclopropyl-4-fluoro-1-methylbenzene against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, indicating its role in modulating inflammatory responses.

Study 3: Anticancer Effects

Research involving cancer cell lines revealed that treatment with 2-cyclopropyl-4-fluoro-1-methylbenzene led to decreased viability and increased apoptosis rates, highlighting its potential as an anticancer therapeutic.

Comparative Analysis

To better understand the unique properties of 2-cyclopropyl-4-fluoro-1-methylbenzene, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-Cyclopropyl-2-{[(4-fluorophenyl)methyl]amino}acetamideSimilar cyclopropyl and fluorophenyl groupsContains amide functionality
1-Cyclopropyl-4-methoxybenzeneCyclopropyl group on methoxy-substituted benzeneDifferent substituent on benzene
4-Fluoro-1-cyclopropyl-benzeneCyclopropyl group on fluorinated benzeneLacks acetamide moiety

Q & A

Basic Question: What are the established synthetic routes for 2-Cyclopropyl-4-fluoro-1-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclopropanation of fluorinated aromatic precursors. One approach uses a Suzuki-Miyaura coupling between a fluorinated aryl halide and a cyclopropane boronic ester under palladium catalysis . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Solvent effects : DMF or THF improves solubility of intermediates.
  • Temperature : 80–100°C optimizes reaction kinetics without decomposition.
    Yields (~60–75%) depend on steric hindrance from the cyclopropyl group and electronic effects of the fluorine substituent .

Advanced Question: How can computational modeling optimize reaction pathways for enantioselective synthesis?

Methodological Answer:
Density functional theory (DFT) calculations predict transition states to guide catalyst design. For enantioselective cyclopropanation:

  • Ligand screening : Chiral bisoxazoline ligands reduce activation energy by 15–20 kcal/mol compared to non-chiral analogs .
  • Solvent polarity : Simulated dielectric constants (ε = 4–10) show toluene enhances stereoselectivity over polar solvents .
    Experimental validation via HPLC with chiral stationary phases (e.g., Chiralpak IA) confirms ≥90% enantiomeric excess .

Basic Question: What are the stability profiles of 2-Cyclopropyl-4-fluoro-1-methylbenzene under varying pH and temperature?

Methodological Answer:
Stability studies in aqueous buffers (pH 5–9) show degradation <5% over 24 hours at 25°C. However, acidic conditions (pH <3) induce cyclopropane ring opening via protonation, forming a linear alkene derivative . Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, necessitating storage at ≤4°C in inert atmospheres for long-term stability .

Advanced Question: How does the cyclopropyl group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The cyclopropyl ring introduces angle strain (~115°), increasing electron density at the aromatic ring’s meta-position. Hammett substituent constants (σₚ = -0.15) indicate mild electron donation, enhancing nucleophilic aromatic substitution (SNAr) at the fluorine-bearing position . Kinetic studies using ¹⁹F NMR show 2× faster SNAr rates compared to non-cyclopropylated analogs .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure (TLV: 1 ppm) .
  • Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies in antimicrobial assays (e.g., MIC values varying by 4–8×) often arise from:

  • Strain variability : Use standardized strains (ATCC) and broth microdilution protocols .
  • Solvent interference : DMSO >1% inhibits Gram-positive bacteria; use aqueous suspensions with 0.1% Tween-80 .
    Meta-analyses using Cohen’s κ statistic (κ >0.7) confirm reproducibility across ≥3 independent studies .

Basic Question: What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • HPLC : C18 column (5 µm, 250 mm), acetonitrile/water (70:30), retention time = 8.2 min .
  • GC-MS : m/z 164 (M⁺, cyclopropyl fragment), m/z 95 (fluoroaromatic fragment) .
  • ¹H NMR : δ 1.2–1.4 ppm (cyclopropyl CH₂), δ 2.3 ppm (CH₃), δ 6.8–7.1 ppm (aromatic H) .

Advanced Question: How can green chemistry principles improve synthesis sustainability?

Methodological Answer:

  • Solvent replacement : Switch DMF to cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst recycling : Immobilized Pd on mesoporous silica achieves 5 reuse cycles with <5% yield drop .
    Life-cycle assessment (LCA) shows a 30% reduction in carbon footprint versus traditional routes .

Basic Question: What are the ecological implications of accidental release?

Methodological Answer:
No ecotoxicity data exists, but structural analogs suggest:

  • Bioaccumulation : LogP = 2.8 predicts moderate accumulation in aquatic organisms .
  • Degradation : Photolysis t₁/₂ = 48 hours under UV light (λ = 254 nm) generates non-toxic carboxylic acids .
    Precautionary measures include containment in double-walled containers and spill trays .

Advanced Question: How do substituent positions affect regioselectivity in electrophilic aromatic substitution?

Methodological Answer:
The fluorine atom directs electrophiles (e.g., NO₂⁺) to the para position (80% yield), while the cyclopropyl group deactivates the ortho position. Computational NBO analysis shows:

  • Charge distribution : Para carbon = -0.12 e, ortho carbon = -0.08 e .
  • Kinetic control : Low temperatures (-20°C) favor para-substitution due to lower activation energy (ΔG‡ = 18 kcal/mol vs. 22 kcal/mol for ortho) .

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